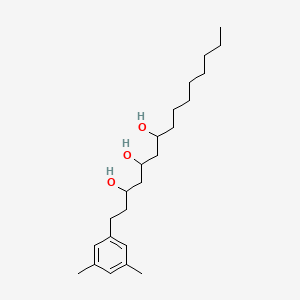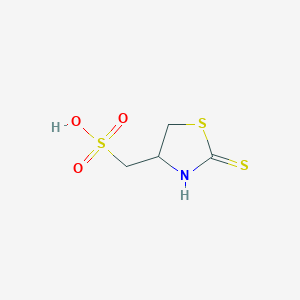
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid is a sulfur-containing heterocyclic compound It belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound . The reaction conditions often include the use of solvents such as acetic acid and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
Scientific Research Applications
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular processes that are critical for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound is structurally similar but lacks the methanesulfonic acid group.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: This derivative contains a morpholine moiety and has shown antitumor activity.
5-Ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: These compounds have been studied for their antitumor properties.
Uniqueness
The uniqueness of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonic acid group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
143628-83-5 |
|---|---|
Molecular Formula |
C4H7NO3S3 |
Molecular Weight |
213.3 g/mol |
IUPAC Name |
(2-sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C4H7NO3S3/c6-11(7,8)2-3-1-10-4(9)5-3/h3H,1-2H2,(H,5,9)(H,6,7,8) |
InChI Key |
BHSLHHGQGFNGGF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)S1)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


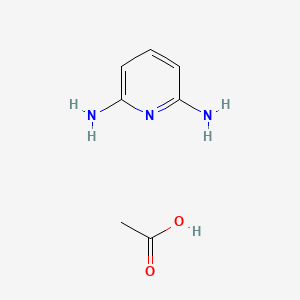

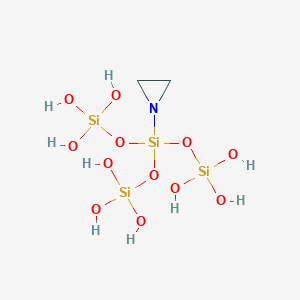
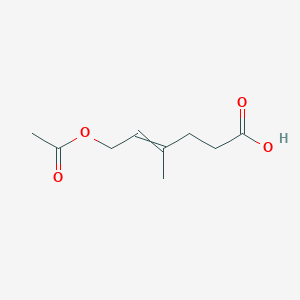
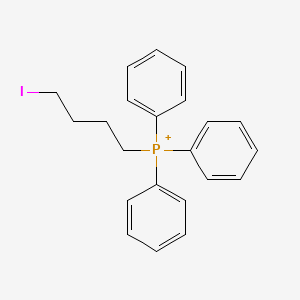
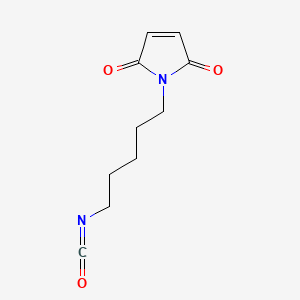

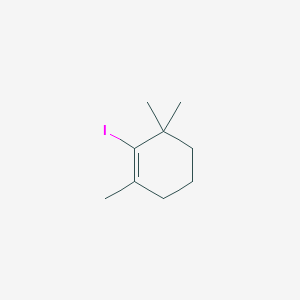
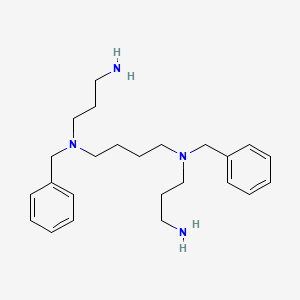
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(6-phenyl-3-pyridinyl)-](/img/structure/B12562187.png)
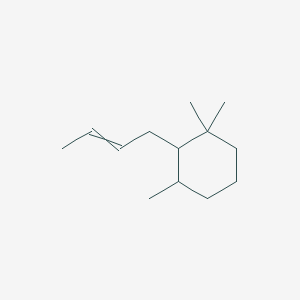
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
